

GLDA safety profile versus nitrilotriacetic acid

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Compound Focus: Tetrasodium glutamate diacetate

CAS No.: 51981-21-6

Cat. No.: S545059

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GLDA Safety Profile Overview

The EFSA Panel concluded that GLDA-Na₄ is safe for chickens for fattening at the maximum proposed level of 1,000 mg/kg of complete feed [1] [2]. The table below details its toxicological profile.

- Toxicological Profile of GLDA-Na₄ [1]

Assessment Area	Conclusion for GLDA-Na ₄	Key Data Points
Genotoxicity	Non-genotoxic	Negative in bacterial reverse mutation & mammalian cell HPRT tests; negative in <i>in vivo</i> micronucleus assay.
Acute & Subchronic Toxicity	Low toxicity	The lowest NOAEL (No Observed Adverse Effect Level) identified was 20 mg/kg body weight/day from a study in rabbits.
Derived Safe Intake (for consumers)	ADI = 0.20 mg/kg bw	An Acceptable Daily Intake (ADI) was established based on the NOAEL.
Consumer Safety	Of no concern	Consumer exposure from chicken meat was calculated to be 28-fold lower than the ADI.

Assessment Area	Conclusion for GLDA-Na ₄	Key Data Points
Skin & Eye Effects	Not an irritant	-
Skin Sensitisation	Not a skin sensitiser	-
Inhalation Toxicity	Low; but risk from dust	The solid formulation has a high-dusting potential, posing a physical risk.
Environmental Safety	Low bioaccumulation risk. No terrestrial risk at proposed levels. Potential risk for aquatic compartment (green algae).	-

Information on NTA and Comparison

The search results do not contain a standalone safety assessment for NTA. Information is limited to its status as an impurity in the GLDA product and a mention of its specific toxicological mechanism.

- **NTA as an Impurity:** The EFSA opinion considers the consumer safety of GLDA-Na₄ "of no concern," which includes an assessment of the co-exposure to **nitrilotriacetic acid trisodium salt (NTA-Na₃)** present as an impurity in the additive [1].
- **Key Toxicological Difference for NTA:** The opinion states that high doses of NTA-Na₃ induce renal tumours in rodents through a **thresholded mechanism** (i.e., a safe level can be established), and that it is not a gene mutagen or clastogen [1]. This distinguishes it from genotoxic carcinogens.

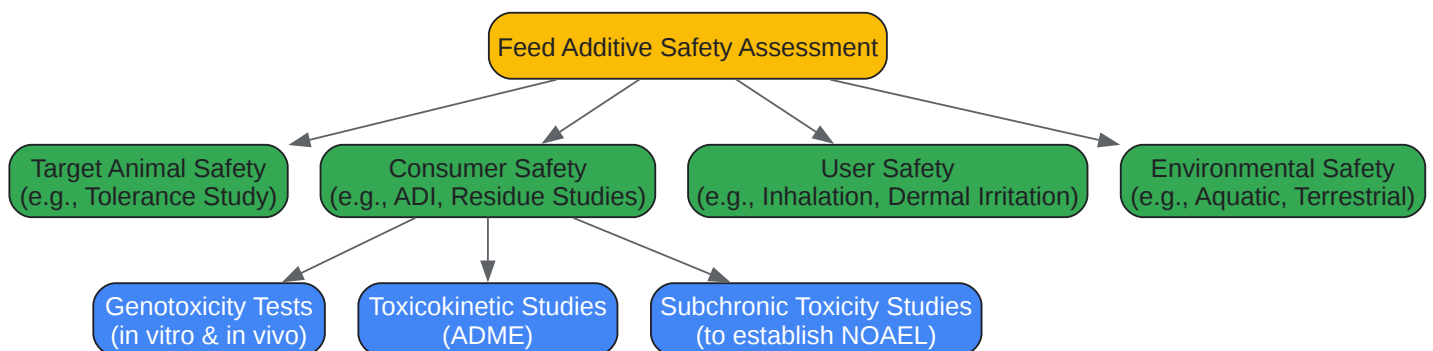
Experimental Data & Methodologies

The safety conclusions for GLDA are supported by standardized, internationally recognized test protocols. Here are the detailed methodologies for the key experiments cited:

- **In Vivo Micronucleus Assay (Genotoxicity)**
 - **Objective:** To assess the potential of GLDA-Na₄ to cause chromosomal damage *in vivo*.
 - **Protocol:** Mice were used as the model organism. The bone marrow was examined for the presence of micronuclei in polychromatic erythrocytes following exposure to the substance. This test is a standard for detecting clastogenic and aneugenic effects.

- **Outcome:** GLDA–Na₄ did not induce chromosome damage *in vivo* [1].
- **Tolerance Study in Target Animals**
 - **Objective:** To determine the safety of GLDA–Na₄ for chickens for fattening.
 - **Protocol:** Chickens for fattening were fed diets containing GLDA–Na₄ at various concentrations, including levels up to 3,000 mg/kg complete feed (3 times the proposed maximum use level). Parameters such as body weight, feed intake, and clinical signs were monitored.
 - **Outcome:** The substance was tolerated up to 3,000 mg/kg feed, establishing a margin of safety of about three [1].
- **Toxicokinetic Study**
 - **Objective:** To understand the absorption, distribution, metabolism, and excretion of GLDA–Na₄.
 - **Protocol:** In rats, GLDA–Na₄ was poorly absorbed from the gastrointestinal tract. The majority was excreted intact in the faeces, while the absorbed fraction was eliminated unchanged via the urine. In chickens, limited deposition was observed in liver and muscle, with higher levels in the kidneys, reflecting its renal excretion [1].

To help visualize the overall safety assessment workflow for a feed additive like GLDA, the following diagram outlines the key domains and their logical relationships:



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How to Proceed with Your Comparison

For a complete comparative guide, I suggest you:

- **Consult Major Regulatory Bodies:** Seek out the full assessment reports for NTA from authorities like EFSA, the U.S. FDA, or the European Chemicals Agency (ECHA). These documents provide the rigorous, data-driven evaluations needed for a direct comparison.
- **Search Specialized Toxicology Databases:** Resources like TOXNET (if available) or the OECD eChem Portal contain detailed chemical safety data and can provide the specific study results for NTA required to populate a comparison table.

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References

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